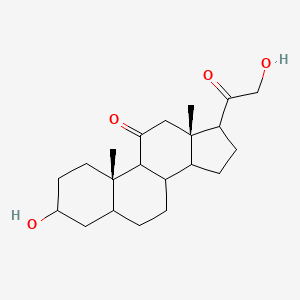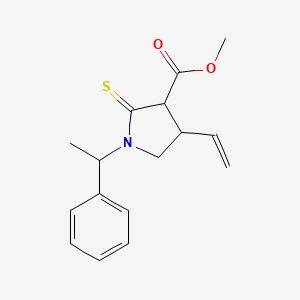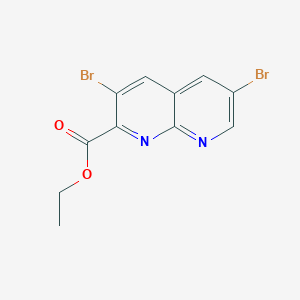
CID 122197679
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tosylchloramide sodium trihydrate, also known as chloramine-T, is a chlorinated and deprotonated sulfonamide. It is widely used as a mild disinfectant and bleaching agent. The compound is known for its stability in solid form but is not stable when dissolved in water . Its chemical formula is CH₃C₆H₄SO₂NClNa · 3H₂O, and it has a molar mass of 281.69 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tosylchloramide sodium trihydrate is typically synthesized by the oxidation of toluenesulfonamide with sodium hypochlorite. The sodium hypochlorite is produced in situ from sodium hydroxide and chlorine (Cl₂) . The reaction conditions generally involve maintaining a slightly basic pH to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of tosylchloramide sodium trihydrate follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, including temperature and pH, to maximize yield and purity. The product is then crystallized and dried to obtain the trihydrate form .
Chemical Reactions Analysis
Types of Reactions
Tosylchloramide sodium trihydrate undergoes various chemical reactions, including:
Substitution: It is commonly used in substitution reactions, such as the Sharpless oxyamination, where it converts alkenes to vicinal aminoalcohols.
Common Reagents and Conditions
Oxidation Reactions: Sodium hypochlorite is often used as a reagent in oxidation reactions involving tosylchloramide sodium trihydrate.
Substitution Reactions: The compound is used in the presence of alkenes and other substrates under mild conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Major products include sulfur and iodine monochloride.
Substitution: Products such as vicinal aminoalcohols are commonly formed.
Scientific Research Applications
Tosylchloramide sodium trihydrate has a wide range of applications in scientific research:
Mechanism of Action
Tosylchloramide sodium trihydrate exerts its effects primarily through its oxidizing properties. It contains active (electrophilic) chlorine, which reacts with various substrates to facilitate oxidation and substitution reactions . The compound’s molecular targets include sulfur compounds and alkenes, which it converts to more stable products through these reactions .
Comparison with Similar Compounds
Similar Compounds
Sodium hypochlorite: Similar in its oxidizing properties but less stable in solid form.
N-Chlorophenylsulfonamide: Similar in structure and reactivity but with a different pKa value.
Uniqueness
Tosylchloramide sodium trihydrate is unique due to its stability in solid form and its ability to act as both an oxidizing agent and a source of nitrogen anions and electrophilic cations . This dual functionality makes it a versatile reagent in various chemical reactions and applications.
Properties
Molecular Formula |
C7H14ClNNaO5S |
|---|---|
Molecular Weight |
282.70 g/mol |
InChI |
InChI=1S/C7H8ClNO2S.Na.3H2O/c1-6-2-4-7(5-3-6)12(10,11)9-8;;;;/h2-5,9H,1H3;;3*1H2 |
InChI Key |
XIFMVZLWZNEDNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCl.O.O.O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (4S,5S)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanoate](/img/structure/B14794126.png)
![(2R,3R,4R,5S)-2-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-5-(2-hydroxypropan-2-yl)-3-methyloxolane-3,4-diol](/img/structure/B14794130.png)
![2-[(10S,13R,14R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B14794134.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;but-2-enedioic acid](/img/structure/B14794139.png)
![(8S,9S,10R,13S,14S,17S)-17-Acetyl-10,13-dimethyl-7,8,9,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11(2H,6H)-dione](/img/structure/B14794147.png)

![[5-oxo-5-(N-phenylanilino)pent-3-en-2-yl] 3-(1,4-dioxaspiro[4.5]decan-7-yl)prop-2-enoate](/img/structure/B14794163.png)
![1-{3-[(6-Aminoquinolin-4-Yl)amino]phenyl}-3-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]urea](/img/structure/B14794164.png)

![2-[(5R,10S,13R,14R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B14794176.png)


![[(3R,7S,10R,11S,16R)-6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate](/img/structure/B14794194.png)

